molecular formula C72H98N16O17S2 B12749018 5-Deasparagine-somatostatin CAS No. 54786-81-1

5-Deasparagine-somatostatin

Cat. No.: B12749018
CAS No.: 54786-81-1
M. Wt: 1523.8 g/mol
InChI Key: ZIHRAPFYJSDXSV-ROWAAPPRSA-N
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Description

5-Deasparagine-somatostatin is a modified form of the peptide hormone somatostatin, where the asparagine residue is removedIt is primarily produced in the hypothalamus and the gastrointestinal tract .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Deasparagine-somatostatin involves the selective removal of the asparagine residue from the somatostatin peptide. This can be achieved through enzymatic or chemical methods. Enzymatic methods typically use specific proteases that cleave the peptide bond adjacent to the asparagine residue. Chemical methods may involve the use of reagents such as hydroxylamine or hydrazine under controlled conditions to selectively remove the asparagine residue .

Industrial Production Methods: Industrial production of this compound can be achieved through recombinant DNA technology. This involves the insertion of a gene encoding the modified peptide into a suitable expression system, such as Escherichia coli or yeast. The expressed peptide is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Deasparagine-somatostatin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Deasparagine-somatostatin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Deasparagine-somatostatin involves binding to somatostatin receptors, which are G protein-coupled receptors. Upon binding, these receptors inhibit adenylyl cyclase, reducing intracellular cyclic AMP levels and calcium ion concentrations. This leads to the inhibition of hormone secretion and other cellular processes .

Comparison with Similar Compounds

Uniqueness: 5-Deasparagine-somatostatin is unique due to the absence of the asparagine residue, which may alter its binding affinity and selectivity for somatostatin receptors. This modification can provide insights into the structure-activity relationships and potential therapeutic applications of somatostatin analogs .

Properties

CAS No.

54786-81-1

Molecular Formula

C72H98N16O17S2

Molecular Weight

1523.8 g/mol

IUPAC Name

(4R,7S,13S,19S,22S,25S,28S,31S,34R)-19,31-bis(4-aminobutyl)-34-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid

InChI

InChI=1S/C72H98N16O17S2/c1-40(75)61(93)77-36-58(92)78-56-38-106-107-39-57(72(104)105)86-68(100)55(37-89)85-71(103)60(42(3)91)88-67(99)53(33-45-23-11-6-12-24-45)84-70(102)59(41(2)90)87-63(95)50(28-16-18-30-74)79-66(98)54(34-46-35-76-48-26-14-13-25-47(46)48)83-65(97)52(32-44-21-9-5-10-22-44)82-64(96)51(31-43-19-7-4-8-20-43)81-62(94)49(80-69(56)101)27-15-17-29-73/h4-14,19-26,35,40-42,49-57,59-60,76,89-91H,15-18,27-34,36-39,73-75H2,1-3H3,(H,77,93)(H,78,92)(H,79,98)(H,80,101)(H,81,94)(H,82,96)(H,83,97)(H,84,102)(H,85,103)(H,86,100)(H,87,95)(H,88,99)(H,104,105)/t40-,41+,42+,49-,50-,51-,52-,53-,54-,55-,56-,57-,59?,60?/m0/s1

InChI Key

ZIHRAPFYJSDXSV-ROWAAPPRSA-N

Isomeric SMILES

C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O

Origin of Product

United States

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